3-(2,3-Difluorophenyl)azetidin-3-ol
Overview
Description
3-(2,3-Difluorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol . This compound is part of the azetidine family, which is known for its four-membered ring structure containing nitrogen. The presence of the difluorophenyl group adds unique properties to this compound, making it of interest in various scientific fields .
Preparation Methods
The synthesis of 3-(2,3-Difluorophenyl)azetidin-3-ol can be achieved through several routes. One common method involves the reaction of 2,3-difluorobenzylamine with an appropriate azetidinone precursor under controlled conditions . The reaction typically requires a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF). The mixture is stirred at low temperatures to facilitate the formation of the azetidine ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
3-(2,3-Difluorophenyl)azetidin-3-ol undergoes various chemical reactions, including:
Scientific Research Applications
3-(2,3-Difluorophenyl)azetidin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively . The azetidine ring structure contributes to its stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
3-(2,3-Difluorophenyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
3-(3,4-Difluorophenyl)azetidin-3-ol: Similar in structure but with different fluorine substitution patterns, leading to variations in reactivity and biological activity.
3-(2,6-Difluorophenyl)azetidin-3-ol: Another isomer with distinct properties due to the position of the fluorine atoms.
The unique combination of the difluorophenyl group and the azetidine ring in this compound makes it particularly valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(2,3-difluorophenyl)azetidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-7-3-1-2-6(8(7)11)9(13)4-12-5-9/h1-3,12-13H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNDOAYWHUWALP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=C(C(=CC=C2)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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